N-(3,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)prop-2-enamide is a chemical compound belonging to the class of N-arylcinnamamides. These compounds are known for their potential bioactive properties, making them of interest in various fields of scientific research .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: The compound’s bioactivity makes it a candidate for studying interactions with biological targets.
Medicine: Research has explored its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
Target of Action
N-(3,5-dichlorophenyl)prop-2-enamide is designed as a potential bioactive agent It has been found to have significant anti-inflammatory potential .
Mode of Action
The mode of action of this compound involves its interaction with the transcription factor NF-κB . It has been demonstrated that this compound inhibits the activation of NF-κB .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, have been studied . The hydro-lipophilic characteristics of this compound, which influence its biological activities, have been experimentally studied . It has been found to comply with Lipinski’s rule of five, meeting the “druglikeness” requirement .
Result of Action
The result of the action of this compound is the significant attenuation of lipopolysaccharide-induced NF-κB activation . It has been found to be more potent than the parental cinnamic acid . Some compounds also decreased the level of TNF-α .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the lipophilicity of the compound, which is influenced by the chemical composition, affects its ADMET properties and bioactivity . The modification of the C (2,5) ʹ or C (2,6) ʹ positions of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its bioactivity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)prop-2-enamide
- N-(2,4-dichlorophenyl)prop-2-enamide
- N-(3,4-dichlorophenyl)prop-2-enamide
Uniqueness
N-(3,5-dichlorophenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its lipophilicity and bioactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYRJGVQPGZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.